3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid
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Overview
Description
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound includes a phenyl group attached to the indazole ring, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with cyclohexanone to form the intermediate, which is then cyclized to produce the indazole ring . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group and other positions on the indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic uses in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
- 4,5,6,7-tetrahydro-1H-indazole-5-amine hydrochloride
Uniqueness
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid is unique due to the presence of the phenyl group, which enhances its biological activity and specificity compared to other indazole derivatives. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
1338247-34-9 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27316 |
Synonyms |
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid |
Origin of Product |
United States |
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